molecular formula C24H23N5O2S B10836564 (2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide

(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B10836564
M. Wt: 445.5 g/mol
InChI Key: LYGQOCVESZDBMV-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US10065972, Example 560” involves multiple steps, including the formation of the bicyclic or tricyclic core structure. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing its inhibitory effects.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can vary in their biological activity and potential therapeutic applications .

Scientific Research Applications

“US10065972, Example 560” has several scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of kynurenine aminotransferase II.

    Biology: Investigated for its role in modulating the kynurenine pathway, which is linked to neurodegenerative diseases.

    Medicine: Potential therapeutic agent for treating neurological and psychiatric disorders such as schizophrenia and mild neurocognitive disorder.

    Industry: Utilized in the development of pharmaceuticals targeting the kynurenine pathway .

Mechanism of Action

The compound exerts its effects by inhibiting kynurenine aminotransferase II, an enzyme that catalyzes the transamination of kynurenine to kynurenic acid. This inhibition leads to a decrease in kynurenic acid levels, which is associated with various neurological effects. The molecular targets and pathways involved include the kynurenine pathway and its related metabolites .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H23N5O2S/c1-28-20(17-11-6-3-7-12-17)27-22-19(23(28)31)26-24(32-22)29-14-8-13-18(29)21(30)25-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,25,30)/t18-/m1/s1

InChI Key

LYGQOCVESZDBMV-GOSISDBHSA-N

Isomeric SMILES

CN1C(=NC2=C(C1=O)N=C(S2)N3CCC[C@@H]3C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN1C(=NC2=C(C1=O)N=C(S2)N3CCCC3C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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